5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole is a heterocyclic compound that contains both a pyridine and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-bromo-2-pyridinecarboxylic acid.
Formation of Hydrazide: The carboxylic acid is converted to its corresponding hydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with an appropriate reagent, such as triethyl orthoformate, to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted triazoles.
Scientific Research Applications
5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-5-amino-3-bromopyridine: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
3-Bromo-2-pyridinecarboxylic acid: This is a precursor in the synthesis of 5-Amino-3-(3-bromo-2-pyridyl)-1H-1,2,4-triazole and shares the bromopyridine core.
Uniqueness
This compound is unique due to the presence of both the triazole and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure makes it a versatile intermediate in various chemical syntheses.
Properties
Molecular Formula |
C7H6BrN5 |
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Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H6BrN5/c8-4-2-1-3-10-5(4)6-11-7(9)13-12-6/h1-3H,(H3,9,11,12,13) |
InChI Key |
FSNHXCBAWXZGHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NC(=NN2)N)Br |
Origin of Product |
United States |
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